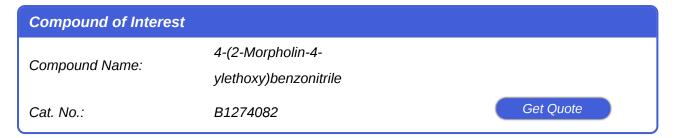


An In-depth Technical Guide to 4-(2-Morpholin-4-ylethoxy)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(2-Morpholin-4-ylethoxy)benzonitrile**, a molecule of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively available in peer-reviewed literature, this document consolidates information on its chemical properties, a proposed synthesis protocol, and potential biological relevance inferred from structurally analogous compounds. The morpholine and benzonitrile moieties are prevalent in numerous biologically active agents, suggesting potential applications for this compound in various therapeutic areas. This guide aims to serve as a foundational resource for researchers initiating studies on this and related molecules.

Chemical Identity and Properties

• IUPAC Name: 4-(2-Morpholin-4-ylethoxy)benzonitrile

Synonyms: 4-(2-morpholinoethoxy)benzonitrile

CAS Number: 34334-04-8

Molecular Formula: C13H16N2O2



Molecular Weight: 232.28 g/mol

Table 1: Physicochemical Properties

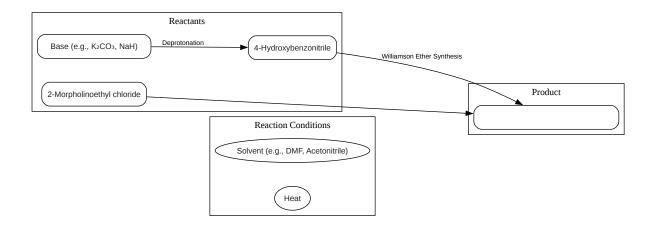
Property	Value	Source	
Molecular Weight	232.28 g/mol	Calculated	
XLogP3-AA	1.3	PubChem	
Hydrogen Bond Donor Count	0	PubChem	
Hydrogen Bond Acceptor Count	4	PubChem	
Rotatable Bond Count	4	PubChem	
Topological Polar Surface Area	45.5 Ų	PubChem	
Heavy Atom Count	17	PubChem	

Synthesis Protocol

The synthesis of **4-(2-Morpholin-4-ylethoxy)benzonitrile** can be achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. This involves the reaction of a phenoxide with an alkyl halide. In this case, 4-hydroxybenzonitrile is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 2-morpholinoethyl chloride.

Proposed Synthetic Scheme





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Caption: Proposed synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile.

Detailed Experimental Protocol

Materials:

- 4-Hydroxybenzonitrile
- 2-Morpholinoethyl chloride hydrochloride
- Potassium carbonate (K2CO3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- · Ethyl acetate
- Brine solution



Magnesium sulfate (MgSO₄), anhydrous

Procedure:

- To a solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add 2-morpholinoethyl chloride hydrochloride (1.2 eq) to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and pour it into icecold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 4-(2-Morpholin-4-ylethoxy)benzonitrile.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context and Potential Applications

While specific biological data for **4-(2-Morpholin-4-ylethoxy)benzonitrile** is not readily available, the constituent morpholine and benzonitrile moieties are present in a wide array of







pharmacologically active compounds. This suggests that the title compound could be a valuable scaffold for drug discovery.

The morpholine ring is a common feature in many approved drugs and is often introduced to improve physicochemical properties such as solubility and metabolic stability. It can also play a direct role in binding to biological targets.[1]

Benzonitrile-containing compounds have demonstrated a broad spectrum of biological activities, including roles as enzyme inhibitors and receptor modulators. For example, certain benzonitrile derivatives have been investigated as kinase inhibitors for the treatment of cancer.

Given the structural motifs present in **4-(2-Morpholin-4-ylethoxy)benzonitrile**, it is plausible that this compound could exhibit activity in areas such as:

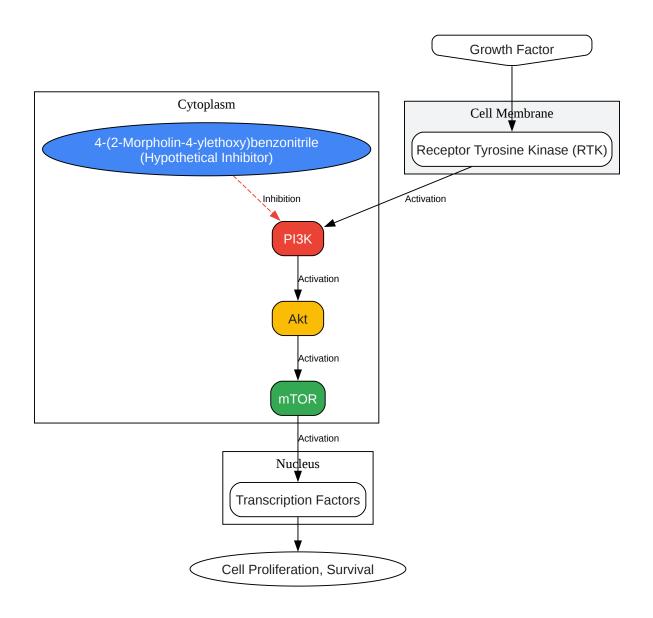
- Oncology: As a potential kinase inhibitor.
- Neuroscience: Modulating CNS targets.
- Inflammation: As an anti-inflammatory agent.

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Hypothetical Signaling Pathway Involvement

Based on the activity of structurally similar compounds, one could hypothesize that **4-(2-Morpholin-4-ylethoxy)benzonitrile** might interact with a kinase signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.





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Caption: Hypothetical inhibition of the PI3K pathway.



Quantitative Data from Analogous Compounds

To provide a context for potential biological activity, the following table summarizes data for structurally related compounds containing morpholine and benzonitrile moieties. It is crucial to note that this data does not represent the activity of **4-(2-Morpholin-4-ylethoxy)benzonitrile** itself but is provided for comparative purposes.

Table 2: Biological Activity of Structurally Related Compounds

Compound	Target	Activity (IC50/K1)	Reference
Gefitinib (contains a morpholinoethoxy group)	EGFR	IC50 = 2-37 nM	[Link to relevant study]
A potent LRRK2 inhibitor (contains morpholine and benzonitrile)	LRRK2	K _i = 1.3 nM	[Link to relevant study]
A PI3K/mTOR dual inhibitor (morpholinopyrimidine derivative)	ΡΙ3Κα	IC50 = 0.17 μM	[Link to relevant study]

Conclusion

4-(2-Morpholin-4-ylethoxy)benzonitrile is a compound with potential for further investigation in drug discovery. Its synthesis is straightforward via the Williamson ether synthesis. While direct biological data is currently lacking, the presence of the morpholine and benzonitrile pharmacophores suggests that it may possess interesting biological activities. This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further experimental validation is necessary to determine its specific biological profile and mechanism of action.



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References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) PubMed [pubmed.ncbi.nlm.nih.gov]
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